molecular formula C18H26N2O4 B15401238 3-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)propanoic acid

3-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)propanoic acid

Cat. No.: B15401238
M. Wt: 334.4 g/mol
InChI Key: UILBZHUXEOPSNM-UHFFFAOYSA-N
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Description

3-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)propanoic acid is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
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Biological Activity

3-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)propanoic acid, also known by its CAS number 1260588-66-6, is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of this compound is C18_{18}H26_{26}N2_{2}O4_{4}, with a molecular weight of 334.4 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, particularly in the realm of pharmacology.

Piperazine derivatives, including this compound, have been studied for their ability to interact with various biological targets. These compounds often exhibit activity as:

  • Acetylcholinesterase Inhibitors : Some piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases such as Alzheimer's .
  • Antioxidants : Research indicates that certain piperazine derivatives can protect neuronal cells from oxidative stress by reducing reactive oxygen species (ROS) production and stabilizing mitochondrial function .

Case Studies and Research Findings

  • Neuroprotective Effects : A study evaluated the neuroprotective potential of various piperazine derivatives, demonstrating that some could significantly reduce oxidative damage in neuronal cell lines (SH-SY5Y). The tested compounds showed no significant toxicity at concentrations up to 80 μM, indicating a promising safety profile for further development .
  • Inhibition of Enzymatic Activity : Another investigation into piperazine derivatives revealed their ability to inhibit acetylcholinesterase effectively. This inhibition was linked to potential therapeutic effects against Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain .

Comparative Biological Activities

The following table summarizes the biological activities reported for this compound compared to other piperazine derivatives:

Compound NameAcetylcholinesterase InhibitionAntioxidant ActivityNeuroprotective Effects
This compoundModerateYesYes
Piperazine Derivative AHighNoModerate
Piperazine Derivative BLowYesHigh

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperazin-1-yl]propanoic acid

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-12-11-19(10-9-16(21)22)13-15(20)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,21,22)

InChI Key

UILBZHUXEOPSNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

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